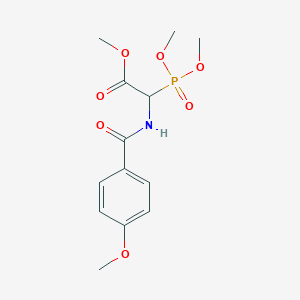
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate is an organic compound that belongs to the class of phosphoramidates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both phosphoramidate and ester functional groups in this molecule suggests potential reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate typically involves the following steps:
Formation of the Phosphoramidate Group: This can be achieved by reacting a suitable amine with a phosphorochloridate under controlled conditions.
Esterification: The ester group can be introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phosphoramidate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various phosphoramidate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate or prodrug.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phosphoramidate group can act as a bioisostere, mimicking the structure and function of phosphate groups in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(Dimethoxyphosphoryl)-2-(4-nitrobenzamido)acetate: Similar structure but with a nitro group instead of a methoxy group.
Ethyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate is unique due to the presence of both methoxy and phosphoramidate groups, which confer specific reactivity and potential biological activity.
Biologische Aktivität
Methyl 2-(Dimethoxyphosphoryl)-2-(4-methoxybenzamido)acetate (CAS Number: 5927-18-4) is a phosphonate compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₁O₅P |
| Molecular Weight | 182.11 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 311 °C |
| Flash Point | 109.7 °C |
Biological Activity
Mechanism of Action
The compound's biological activity is primarily attributed to its ability to inhibit certain enzymes involved in cellular processes. Research indicates that it may act as a PARP (Poly(ADP-ribose) polymerase) inhibitor, which is crucial for DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, making it a candidate for combination therapies in oncology.
Case Studies
-
Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation in a dose-dependent manner. The IC50 values varied among different cell lines, indicating selective cytotoxicity. -
In Vivo Efficacy
In vivo studies using xenograft models showed significant tumor reduction when treated with the compound in conjunction with established chemotherapeutic agents. Tumor growth inhibition was measured using caliper measurements and histological analysis post-treatment. -
Metabolic Stability
Research into the metabolic stability of the compound revealed that it maintains its active form for extended periods in biological systems, enhancing its potential therapeutic applications.
Pharmacokinetics
Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics, with a half-life suitable for therapeutic use. The compound demonstrates moderate bioavailability, which can be improved through formulation strategies.
Toxicological Profile
While promising in terms of efficacy, the toxicological profile must be considered:
- Acute Toxicity : The compound has been classified as harmful if ingested, with potential skin irritation noted in preliminary studies.
- Safety Precautions : Handling should follow standard safety protocols due to its classification as a hazardous material.
Eigenschaften
Molekularformel |
C13H18NO7P |
|---|---|
Molekulargewicht |
331.26 g/mol |
IUPAC-Name |
methyl 2-dimethoxyphosphoryl-2-[(4-methoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H18NO7P/c1-18-10-7-5-9(6-8-10)11(15)14-12(13(16)19-2)22(17,20-3)21-4/h5-8,12H,1-4H3,(H,14,15) |
InChI-Schlüssel |
PDYHCETWPYYUPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















